Ulotaront

Description

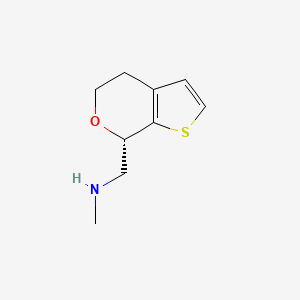

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDDQTDRAHXHOC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=C(CCO1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1C2=C(CCO1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310426-33-5 | |

| Record name | SEP-363856 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310426335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEP-363856 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulotaront | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6270MG59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ulotaront mechanism of action in schizophrenia

An In-depth Technical Guide to the Core Mechanism of Action of Ulotaront in Schizophrenia

Executive Summary

This compound (SEP-363856) represents a novel paradigm in the pharmacotherapy of schizophrenia, moving beyond the classical dopamine D2 receptor antagonism that has defined antipsychotic treatment for decades.[1][2] Its therapeutic effects are primarily mediated through a unique dual agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[3][4] This mechanism allows for a modulatory approach to hyper- and hypo-dopaminergic states characteristic of schizophrenia, offering the potential for broad efficacy across positive, negative, and cognitive symptoms with a favorable side-effect profile.[4][5] This guide provides a detailed examination of this compound's receptor pharmacology, downstream signaling cascades, and the key experimental evidence that elucidates its mechanism of action.

Molecular Targets and Receptor Pharmacology

This compound's pharmacological profile is distinguished by its potent agonism at TAAR1 and moderate agonism at 5-HT1A receptors, with negligible affinity for dopamine D2 or 5-HT2A receptors.[2][6] This profile was characterized through extensive in vitro studies, the results of which are summarized below.

Receptor Binding Affinity

Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of this compound for its primary targets and a range of other receptors. The data consistently show high affinity for TAAR1 and 5-HT1A, with significantly lower affinity for other serotonergic and dopaminergic receptors.[6][7]

| Receptor Target | Binding Affinity (Ki) | Species | Reference |

| TAAR1 | ~38 nM (EC50) | Human | [1][2] |

| 5-HT1A | 284 nM | Human | [1][6] |

| 5-HT1D | 1.13 µM | Human | [6] |

| 5-HT1B | 1.9 µM | Human | [6] |

| 5-HT7 | 0.03 µM | Human | [6] |

| Dopamine D2 | >10 µM (weak activity) | Human | [4][7] |

Table 1: Summary of this compound Receptor Binding Affinities (Ki). Note: TAAR1 affinity is often reported as a functional potency (EC50) due to the nature of the assays.

Functional Activity

Functional assays, such as cAMP accumulation assays, were employed to characterize the intrinsic activity of this compound at its target receptors. These studies confirm that this compound acts as a full agonist at TAAR1 and a partial agonist at 5-HT1A.[6][7]

| Receptor Target | Functional Activity (EC50) | Efficacy (Emax) | Species | Reference |

| TAAR1 | 0.14 µM | 101% (Full Agonist) | Human | [6][7] |

| 5-HT1A | 2.3 µM | 75% (Partial Agonist) | Human | [6][7] |

| 5-HT1B | 15.6 µM | 22% (Weak Partial Agonist) | Human | [6][7] |

| 5-HT7 | 6.7 µM | 41% (Weak Partial Agonist) | Human | [6] |

| Dopamine D2 | 10.44 µM | 24% (Weak Partial Agonist) | Human | [7] |

Table 2: Summary of this compound In Vitro Functional Activity.

Signaling Pathways and Cellular Mechanisms

This compound exerts its effects by engaging distinct G-protein-coupled receptor (GPCR) signaling pathways. Its dual agonism at TAAR1 and 5-HT1A receptors leads to a cascade of intracellular events that ultimately modulate neuronal activity and neurotransmitter release.

TAAR1-Mediated Signaling

TAAR1 is a Gs and Gq-coupled GPCR.[8] Upon activation by this compound, TAAR1 primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] This increase in intracellular cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing ion channel activity and gene expression. This pathway is crucial for modulating dopamine neuron firing and synthesis.[9][10]

5-HT1A-Mediated Signaling

The 5-HT1A receptor is coupled to the Gi/o alpha subunit. As a partial agonist, this compound activates this pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[11] Additionally, the beta-gamma subunit of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. This mechanism is particularly relevant in serotonergic neurons of the dorsal raphe nucleus (DRN).[1]

System-Level Mechanism in Schizophrenia

The therapeutic action of this compound in schizophrenia is hypothesized to result from its integrated effects on key brain circuits, primarily the mesolimbic and mesocortical dopamine pathways.

Modulation of Dopaminergic Systems

Schizophrenia is associated with a hyperdopaminergic state in the mesolimbic pathway (contributing to positive symptoms) and a hypodopaminergic state in the mesocortical pathway (contributing to negative and cognitive symptoms). This compound addresses this imbalance without directly blocking D2 receptors.

-

In the Ventral Tegmental Area (VTA): TAAR1 activation by this compound reduces the firing rate of dopamine neurons.[1] This is thought to occur via modulation of presynaptic D2 autoreceptors and potassium channels, leading to decreased dopamine release in the nucleus accumbens.[6][10] This action helps normalize mesolimbic hyperactivity.

-

State-Dependent Action: Preclinical evidence suggests this compound's inhibitory effects on dopamine are most pronounced under hyperdopaminergic conditions.[7] For instance, it reduces ketamine-induced increases in striatal dopamine synthesis capacity without affecting it in naive animals, indicating it may act as a "stabilizer" rather than a blanket suppressant.[7]

-

Serotonergic Influence: Agonism at 5-HT1A autoreceptors on dorsal raphe nucleus (DRN) neurons reduces serotonin release.[1] Since serotonin can inhibit dopamine release in cortical and striatal regions, this action may indirectly facilitate dopamine release in areas where it is deficient, such as the prefrontal cortex.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standard, yet sophisticated, pharmacological and electrophysiological assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of an unlabeled compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.[12][13]

-

Objective: To determine the inhibition constant (Ki) of this compound at TAAR1, 5-HT1A, and other receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest are prepared via homogenization and centrifugation. Protein concentration is quantified (e.g., BCA assay).[14]

-

Assay Setup: In a 96-well plate, prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., a radiolabeled antagonist) and serial dilutions of this compound.[15]

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation (agonist or antagonist activity) by quantifying changes in the intracellular second messenger cAMP.[11][16]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at Gs-coupled (TAAR1) and Gi/o-coupled (5-HT1A) receptors.

-

Methodology:

-

Cell Culture: CHO or HEK293 cells expressing the target receptor are cultured in 96- or 384-well plates.[11][17]

-

Compound Addition: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of this compound are then added. For Gi/o-coupled receptors, cells are co-stimulated with forskolin to induce a baseline level of cAMP that can be inhibited.[18]

-

Incubation: Cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production or inhibition.[18]

-

Cell Lysis: Cells are lysed to release intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[18]

-

Data Analysis: A standard curve is used to convert the signal to cAMP concentration. Data are fitted to a dose-response curve to calculate EC50 and Emax values.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical activity of individual neurons, providing direct evidence of how a compound affects neuronal excitability.[19][20]

-

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA and serotonin neurons in the DRN.

-

Methodology:

-

Slice Preparation: Acute brain slices containing the VTA or DRN are prepared from rodents.

-

Neuron Identification: Neurons are visualized under a microscope, and dopaminergic or serotonergic neurons are identified based on their location, morphology, and characteristic electrical properties (e.g., presence of a hyperpolarization-activated current, Ih).[21][22]

-

Recording: A glass micropipette forms a high-resistance seal with the neuron's membrane, and the membrane is ruptured to gain electrical access to the cell interior (whole-cell configuration).[20]

-

Drug Application: In current-clamp mode, the neuron's spontaneous firing rate is recorded at baseline. This compound is then applied to the slice via perfusion, and changes in firing frequency are measured.

-

Pharmacological Specificity: To confirm the receptor mediating the effect, the experiment is repeated in the presence of a specific antagonist (e.g., a TAAR1 or 5-HT1A antagonist).

-

Conclusion

The mechanism of action of this compound is a significant departure from conventional antipsychotic pharmacology. By acting as a TAAR1 full agonist and a 5-HT1A partial agonist, it modulates, rather than blocks, key neurotransmitter systems implicated in the pathophysiology of schizophrenia.[3][4] This dual-action profile provides a plausible basis for its observed efficacy on a broad range of symptoms and its favorable safety profile, particularly the low incidence of extrapyramidal symptoms and metabolic disturbances.[5] The preclinical data, supported by robust in vitro and electrophysiological evidence, present a compelling rationale for this compound as a first-in-class therapeutic for schizophrenia.

References

- 1. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]

- 5. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taar1-mediated modulation of presynaptic dopaminergic neurotransmission: role of D2 dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 21. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Ulotaront: A Technical Guide to its Dual TAAR1 and 5-HT1A Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulotaront (SEP-363856) is an investigational psychotropic agent representing a novel paradigm in the treatment of schizophrenia and other neuropsychiatric disorders.[1] Its mechanism of action is distinguished by the absence of direct dopamine D2 or serotonin 5-HT2A receptor antagonism, the cornerstone of current antipsychotic therapies.[2] Instead, this compound's therapeutic effects are primarily mediated through its agonism at two distinct G-protein coupled receptors: the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[3][4] This technical guide provides an in-depth examination of this compound's pharmacology, presenting quantitative binding and functional data, detailing the canonical signaling pathways of its target receptors, outlining key experimental methodologies for its characterization, and visualizing its dual-action mechanism.

Quantitative Pharmacological Profile

This compound was identified through a target-agnostic, phenotypic screening approach designed to find compounds with antipsychotic-like activity in vivo without the hallmark D2/5-HT2A receptor blockade.[4] Subsequent in vitro characterization revealed its potent agonist activity at human TAAR1, with a secondary, less potent agonist effect at the 5-HT1A receptor.[1][5]

Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of this compound at its primary targets and other screened receptors are summarized below. The data demonstrate a clear preference and higher potency for TAAR1 over the 5-HT1A receptor.[3][5]

Table 1: this compound In Vitro Receptor Profile

| Receptor Target | Assay Type | Parameter | Value (µM) | Efficacy (Emax %) | Reference |

|---|---|---|---|---|---|

| TAAR1 | Functional (cAMP) | EC50 | 0.14 | 101% (Full Agonist) | [3][5] |

| Functional (cAMP) | EC50 | 0.038 | 109% (Full Agonist) | [2][6] | |

| 5-HT1A | Binding | Ki | 0.28 | N/A | [3][7] |

| Functional (cAMP) | EC50 | 2.3 | 75% (Partial Agonist) | [3][5] | |

| 5-HT1B | Binding | Ki | 1.9 | N/A | [3] |

| Functional | EC50 | 15.6 | 22% (Weak Partial Agonist) | [3] | |

| 5-HT1D | Binding | Ki | 1.13 | N/A | [3] |

| 5-HT7 | Binding | Ki | 0.03 | N/A | [3] |

| Functional | EC50 | 6.7 | 41% (Weak Partial Agonist) | [3] |

| Dopamine D2 | Functional (cAMP) | EC50 | 10.44 | 23.9% (Weak Partial Agonist) |[5] |

Note: Variations in reported EC50 values for TAAR1 may arise from different experimental conditions and assay systems.

Core Signaling Pathways

This compound achieves its effects by activating two distinct signaling cascades. TAAR1 primarily couples to Gαs to stimulate adenylyl cyclase, while 5-HT1A canonically couples to Gαi/o to inhibit it.

TAAR1 Signaling Cascade

TAAR1 is a G-protein coupled receptor that, upon activation by an agonist like this compound, predominantly couples to the Gαs subunit.[8] This initiates a cascade involving the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[8] Evidence also suggests TAAR1 can signal through other pathways, including Protein Kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotective and anti-apoptotic effects.[9][10]

5-HT1A Signaling Cascade

The 5-HT1A receptor is a classic inhibitory GPCR that couples to Gαi/o proteins.[11] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[12] Concurrently, the dissociated Gβγ subunit directly modulates ion channels.[11] It activates G-protein-activated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, which reduces neuronal excitability.[12] The Gβγ subunit also inhibits voltage-gated calcium channels, further decreasing neuronal firing and neurotransmitter release.[12] Non-canonical signaling via MAPK and PI3K-Akt pathways has also been reported.[13]

References

- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Discovery and synthesis of Ulotaront (SEP-363856)

An In-depth Technical Guide on the Discovery and Synthesis of Ulotaront (SEP-363856)

Executive Summary

This compound (also known as SEP-363856) is an investigational psychotropic agent representing a potential paradigm shift in the treatment of schizophrenia and other neuropsychiatric disorders.[1] Discovered through a novel, mechanism-independent phenotypic screening platform, its unique mechanism of action, centered on agonism at the trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor, distinguishes it from all currently marketed antipsychotics that primarily target dopamine D2 receptors.[2][3][4] This guide provides a detailed overview of the discovery process, chemical synthesis, pharmacological profile, and the experimental methodologies used to characterize this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery: A Phenotypic, Target-Agnostic Approach

The discovery of this compound was a collaborative effort between Sunovion Pharmaceuticals and PsychoGenics Inc.[5] It emerged from a target-agnostic strategy designed to identify compounds with antipsychotic-like behavioral profiles while avoiding the dopamine D2 receptor antagonism characteristic of existing antipsychotics.[3][6][7]

This innovative approach utilized PsychoGenics' proprietary SmartCube® platform, a high-throughput, in vivo system that combines robotics and artificial intelligence.[2][5] In this platform, mice are administered a test compound and their spontaneous and evoked behaviors are monitored by a high-resolution camera in a controlled environment. Complex computer vision and AI algorithms then analyze the behavioral data to identify a unique "behavioral signature" for the compound, which is compared against a database of signatures from known psychoactive drugs to predict its therapeutic potential.

This compound was identified from this screening process as a compound with a promising antipsychotic-like signature but without the D2-antagonist profile.[2][3] Subsequent medicinal chemistry efforts optimized the molecule based on quantitative structure-activity relationship (SAR) analysis, leading to the selection of SEP-363856 for further development.[2][3] Only after its promising in vivo profile was established were its molecular targets deconvoluted, revealing its activity as a TAAR1 and 5-HT1A agonist.[6][8]

Chemical Synthesis

This compound, with the IUPAC name 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine, is a small molecule of the thienopyran class.[5][9] A representative synthesis starts from 2-(thiophen-3-yl)ethan-1-ol.[3][7] The process involves the condensation of this starting material with N-methylaminoacetaldehyde dimethyl acetal in the presence of triflic acid to form the core thienopyran structure.[9]

Detailed manufacturing processes and methods for reducing impurities in this compound hydrochloride have also been described in patent literature.[10]

Mechanism of Action: Dual Receptor Agonism

This compound's therapeutic effects are believed to be mediated by its agonist activity at two G-protein coupled receptors (GPCRs): TAAR1 and 5-HT1A.[4][6] Crucially, it lacks direct antagonist activity at dopamine D2 or serotonin 5-HT2A receptors, the primary targets of conventional antipsychotics.[3][7]

-

TAAR1 Agonism: TAAR1 is expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[7] It functions as a modulator of dopamine, serotonin, and glutamate neurotransmission.[3][6] Activation of TAAR1 by this compound is thought to regulate presynaptic dopamine function, attenuating excessive dopamine synthesis and release, which is a hallmark of schizophrenia pathophysiology.[6][11]

-

5-HT1A Agonism: The 5-HT1A receptor is an autoreceptor that regulates serotonin release.[6] Agonism at this receptor, particularly in the DRN, inhibits the firing of serotonergic neurons.[6] This action is thought to contribute to the antipsychotic, anxiolytic, and antidepressant-like effects of the compound.

This dual mechanism offers a novel approach to stabilizing neurotransmitter activity and mitigating psychotic symptoms, potentially with a more favorable side-effect profile compared to D2-blocking agents.

Quantitative Data Summary

Table 1: Receptor Binding and Functional Activity

| Receptor Target | Assay Type | Value | Species | Reference |

| TAAR1 | Functional (cAMP) | EC₅₀ = 38 nM | Human | [3] |

| Functional (Gαs) | pEC₅₀ = 6.08 | Human | [8] | |

| Efficacy (Eₘₐₓ) | 109% (Full Agonist) | Human | [3] | |

| 5-HT1A | Functional | Partial Agonist | Human | [8] |

| Binding | >50% inhibition at 10 µM | - | [12] | |

| Dopamine D2 | Binding/Function | No significant antagonist activity | - | [3][7] |

| Serotonin 5-HT2A | Binding/Function | No significant antagonist activity | - | [3][7] |

| α₂ₐ, α₂ₑ, 5-HT₁ₑ, etc. | Binding | >50% inhibition at 10 µM | - | [12] |

Table 2: Preclinical Pharmacokinetics & ADME

| Parameter | Value | Species | Reference |

| Solubility | High | In Vitro | [13] |

| Permeability | High | In Vitro | [13] |

| BCS Classification | Class 1 | - | [13] |

| Plasma Protein Binding | Low (>78% unbound) | Human, Animal | [13] |

| Brain-to-Plasma Ratio | ~3 | Mouse, Rat | [12] |

| Major Metabolism Pathway | CYP2D6-mediated | Human | [13] |

| Major Metabolite | SEP-383103 (inactive) | Human | [13][14] |

| Minor Active Metabolite | SEP-363854 | Human | [13][14] |

Table 3: Clinical Efficacy (Phase 2 Study)

| Endpoint | This compound vs. Placebo | p-value | Effect Size (ES) | Reference |

| PANSS Total Score Change | -17.2 vs. -9.7 | 0.001 | 0.45 | [2][15] |

| CGI-S Score Change | Statistically significant improvement | <0.001 | 0.52 | [2][15] |

| BNSS Total Score Change | Statistically significant improvement | - | 0.48 | [15] |

Note: In subsequent Phase 3 trials (DIAMOND 1 & 2), this compound did not meet the primary endpoint of change in PANSS total score compared to placebo.[16][17] This was attributed to an unusually high placebo response, potentially impacted by the COVID-19 pandemic.[16]

Key Experimental Protocols

Protocol 1: TAAR1 Functional Agonist Assay (cAMP Accumulation)

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to stimulate adenylyl cyclase activity via the TAAR1 receptor.

-

Materials:

-

HEK293 or CHO cells stably expressing the human TAAR1 receptor.

-

Cell culture medium and reagents.

-

Assay buffer (e.g., HBSS with phosphodiesterase inhibitors like IBMX).

-

This compound and reference TAAR1 agonists (e.g., β-phenylethylamine).

-

cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

-

384-well white microplates.

-

-

Procedure:

-

Cell Culture: Culture the TAAR1-expressing cells to optimal confluency and seed them into 384-well plates. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

Assay Protocol: a. Remove culture medium from the wells. b. Add assay buffer containing phosphodiesterase inhibitors and incubate to establish baseline conditions. c. Add the serially diluted compounds to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.

-

Data Analysis: Convert the raw signal to cAMP concentration. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response) to determine EC₅₀ and Eₘₐₓ values.

-

Protocol 2: 5-HT1A Functional Agonist Assay (cAMP Inhibition)

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.[18][19]

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[18]

-

Cell culture medium.

-

Stimulation buffer.

-

Forskolin (to stimulate adenylyl cyclase and generate a cAMP signal).

-

This compound and reference compounds (e.g., 5-HT as a full agonist).[18]

-

cAMP detection kit.

-

384-well white microplates.

-

-

Procedure:

-

Cell Culture: Culture the 5-HT1A-expressing cells and seed them into 384-well plates.

-

Compound Treatment: a. Pre-incubate the cells with serial dilutions of this compound or reference compounds for a short period. b. Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. The 5-HT1A agonist activity will inhibit this forskolin-stimulated cAMP production.

-

Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

-

Data Analysis: The signal will be inversely proportional to agonist activity. Plot the concentration-response curve to calculate the EC₅₀ for the inhibition of forskolin-stimulated cAMP.

-

Protocol 3: Radioligand Binding Assay (General Principle)

-

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., 5-HT1A).

-

A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).[20]

-

Assay buffer.

-

Serial dilutions of this compound.

-

A non-labeled competing ligand for determining non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), the competing ligand (for non-specific binding), or a concentration of this compound.

-

Incubation: Incubate the plate for a set time (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[20]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. SEP-363856 successful against schizophrenia | Drug Discovery News [drugdiscoverynews.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. patents.justia.com [patents.justia.com]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A randomized, single‐dose, crossover study of the effects of this compound on electrocardiogram intervals in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (SEP-363856) News - LARVOL Sigma [sigma.larvol.com]

- 16. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating this compound in Schizophrenia | Otsuka US [otsuka-us.com]

- 17. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of this compound did not meet the primary endpoints [synapse.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

Preclinical Pharmacology and Toxicology of Ulotaront: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront (SEP-363856) is an investigational psychotropic agent with a novel mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2][3][4][5] Unlike conventional antipsychotics, this compound lacks significant antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, suggesting a distinct pharmacological profile and the potential for an improved safety and tolerability profile.[2][3][4][6][7] This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacology

Receptor Binding Affinity

This compound's primary targets are TAAR1 and 5-HT1A receptors. It exhibits high affinity for the human TAAR1 receptor and moderate affinity for the 5-HT1A receptor.[1] Notably, it shows minimal affinity for a wide range of other receptors, including dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets of traditional antipsychotics.[3]

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i (µM) |

| TAAR1 | Not available in K_i |

| 5-HT_1A | 0.28[1] |

| 5-HT_1B | 1.9[1] |

| 5-HT_1D | 1.13[1] |

| 5-HT_7 | 0.03[1] |

| Dopamine D_2 | No appreciable binding[1] |

| Serotonin 5-HT_2A | No appreciable binding[1] |

Functional Activity

In vitro functional assays have confirmed that this compound acts as a full agonist at TAAR1 and a partial agonist at 5-HT1A receptors.[1][8] Its activity at other serotonin receptor subtypes is significantly weaker.[1][8]

Table 2: In Vitro Functional Activity of this compound

| Receptor | Assay Type | Parameter | Value |

| Human TAAR1 | cAMP | EC_50 | 0.14 µM[1] |

| E_max | 101%[1] | ||

| Human 5-HT_1A | cAMP | EC_50 | 2.3 µM[1] |

| E_max | 75%[1] | ||

| Human 5-HT_1B | - | EC_50 | 15.6 µM[1] |

| E_max | 22%[1] | ||

| Human 5-HT_7 | - | EC_50 | 6.7 µM[1] |

| E_max | 41%[1] |

In Vivo Pharmacology & Efficacy Models

This compound has demonstrated antipsychotic-like activity in various preclinical models relevant to schizophrenia. These models are designed to assess the potential efficacy of a compound in treating the positive, negative, and cognitive symptoms of the disorder.

This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents, which is considered a model of psychosis-related agitation.

-

Experimental Protocol:

-

Animals: Male mice or rats are typically used.

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arena) for a designated period.

-

Drug Administration: this compound or vehicle is administered at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

-

PCP Administration: After a pre-treatment period, animals are administered PCP (typically 1-5 mg/kg, i.p.) to induce hyperactivity.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.

-

Outcome: A reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.

-

This compound has been shown to dose-dependently reduce PCP-induced hyperactivity in mice.[8]

Repeated administration of PCP can induce behavioral deficits in rodents that are thought to model the negative symptoms (e.g., social withdrawal) and cognitive impairments of schizophrenia.

-

Experimental Protocol:

-

Animals: Male rats or mice are commonly used.

-

PCP Regimen: Animals receive repeated injections of PCP (e.g., 5-10 mg/kg, i.p.) or saline for several consecutive days (e.g., 7-14 days).

-

Washout Period: A washout period follows the PCP regimen to allow for the acute effects of the drug to dissipate.

-

Behavioral Testing: Following the washout period, animals are subjected to various behavioral tests to assess negative-like symptoms (e.g., social interaction test) and cognitive function (e.g., novel object recognition test).

-

Drug Administration: this compound or vehicle is administered prior to behavioral testing.

-

Outcome: Reversal of PCP-induced deficits in social interaction or cognitive performance suggests potential efficacy against negative and cognitive symptoms.

-

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse).

-

Experimental Protocol:

-

Animals: Rats or mice are placed in a startle chamber equipped with a speaker and a sensor to measure the startle response.

-

Acclimation: A brief acclimation period with background white noise is provided.

-

Stimuli: A series of trials are presented, including:

-

Pulse-alone trials (e.g., 120 dB acoustic stimulus).

-

Prepulse-pulse trials (e.g., a 70-85 dB prepulse preceding the 120 dB pulse by a short interval).

-

No-stimulus trials (background noise only).

-

-

Drug Administration: this compound or vehicle is administered prior to the testing session.

-

Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

-

Outcome: Attenuation of a deficit in PPI (e.g., induced by a psychotomimetic agent) by the test compound is considered a positive finding.

-

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by high solubility and permeability, rapid absorption, and good brain penetration.[9][10]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Dog | Monkey |

| Bioavailability (%) | >70 | >70 | >70 | >70 |

| T_max (h) | ~0.5 | ~0.5 | - | - |

| Half-life (h) | 1.5 - 4 | 1.5 - 4 | - | - |

| Volume of Distribution (L/kg) | ~3.5 | ~3.5 | - | - |

| Clearance (mL/min/kg) | 12 - 43 | 12 - 43 | - | - |

| Brain Penetration | Good | Good | - | - |

Data adapted from multiple sources.[1][9][10]

Metabolism of this compound is mediated by both NADPH-dependent and -independent pathways, with CYP2D6 being the major metabolizing enzyme.[9][10] It is an inhibitor of CYP2D6, OCT1, and OCT2, and an inducer of CYP2B6.[9][10] Its major metabolite is SEP-383103.[9]

Toxicology

Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate before human trials. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations.

General Toxicology Studies

-

Single-Dose Toxicity: These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of the drug.

-

Repeat-Dose Toxicity: Animals are administered the drug daily for a specified duration (e.g., 28 days, 90 days) to assess the effects of long-term exposure. These studies provide crucial information on potential target organ toxicity, dose-response relationships, and the no-observed-adverse-effect level (NOAEL).

-

Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to cause genetic damage.

-

Safety Pharmacology: These studies investigate the effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

Publicly available information indicates that this compound was well-tolerated in 4-week and 26-week preclinical studies.[8][11]

Specific Toxicology Findings

-

Abuse Liability: Preclinical studies in rats suggest that this compound has a low potential for abuse. It was not self-administered by rats trained to self-administer drugs of abuse like amphetamine, cocaine, or heroin.[12][13]

-

Catalepsy: this compound did not induce catalepsy in mice at doses much higher than those effective in psychosis models, indicating a low risk of extrapyramidal side effects.[8]

Visualizations

Signaling Pathways

Caption: this compound's primary signaling mechanisms.

Experimental Workflows

Caption: Workflow for the PCP-induced hyperactivity model.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The preclinical data for this compound reveal a unique pharmacological profile that distinguishes it from existing antipsychotic medications. Its agonist activity at TAAR1 and 5-HT1A receptors, coupled with a lack of affinity for D2 and 5-HT2A receptors, underpins its potential for efficacy in treating a broad range of schizophrenia symptoms with an improved safety profile. The favorable pharmacokinetic properties and the reassuring preclinical toxicology findings further support its continued clinical development. This technical guide provides a comprehensive summary of the currently available preclinical data, offering valuable insights for researchers and drug development professionals in the field of neuropsychopharmacology.

References

- 1. med-associates.com [med-associates.com]

- 2. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 11. PCP-induced deficits in murine nest building activity: employment of an ethological rodent behavior to mimic negative-like symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 13. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulotaront: A Deep Dive into its Mechanisms of Action on Dopamine and Serotonin Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ulotaront (SEP-363856) is a novel psychotropic agent under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Its unique mechanism of action, distinct from all currently approved antipsychotics, has garnered significant attention within the scientific community.[3][4] This technical guide provides a comprehensive overview of this compound's effects on the dopamine and serotonin neurotransmitter systems, with a focus on its core pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: A Dual Agonist at TAAR1 and 5-HT1A Receptors

This compound's primary mechanism of action is mediated through its agonist activity at two key G-protein coupled receptors (GPCRs): Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[1][2] Unlike conventional antipsychotics, this compound lacks significant antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[3][5]

Quantitative In Vitro Pharmacology

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of this compound at its primary targets and other relevant receptors. This data has been compiled from various preclinical studies.

Table 1: this compound Activity at Primary TAAR1 and 5-HT1A Receptors

| Receptor | Parameter | Value (µM) | Emax (%) | Reference(s) |

| Human TAAR1 | EC50 | 0.14 | 101 (Full Agonist) | [2] |

| Human TAAR1 | EC50 | 0.038 | 109 (Full Agonist) | [4] |

| Human 5-HT1A | Ki | 0.28 | - | [2] |

| Human 5-HT1A | EC50 | 2.3 | 75 (Partial Agonist) | [2] |

Table 2: this compound Activity at Other Serotonin (5-HT) and Dopamine (D) Receptors

| Receptor | Parameter | Value (µM) | Emax (%) | Reference(s) |

| 5-HT1B | Ki | 1.9 | - | [2] |

| EC50 | 15.6 | 22 (Weak Partial Agonist) | [2] | |

| 5-HT1D | Ki | 1.13 | - | [2] |

| 5-HT7 | Ki | 0.03 | - | [2] |

| EC50 | 6.7 | 41 (Weak Partial Agonist) | [2] | |

| Dopamine D2 | - | No appreciable binding or functional activity | - | [2] |

Effects on Dopamine Pathways

This compound's influence on the dopamine system is primarily indirect, mediated through its agonism at TAAR1 receptors, which are co-localized with dopamine receptors in key brain regions such as the ventral tegmental area (VTA).[6]

Modulation of Dopaminergic Neuron Firing

Preclinical studies have demonstrated that TAAR1 agonists, including this compound, reduce the firing rate of VTA dopamine neurons.[1] This inhibitory effect is particularly pronounced in hyperdopaminergic states, suggesting a potential mechanism for normalizing dopamine dysregulation associated with psychosis.[2]

Impact on Dopamine Synthesis and Release

This compound has been shown to attenuate the ketamine-induced increase in striatal dopamine synthesis capacity.[7] This suggests that this compound may modulate presynaptic dopamine function, a key aspect of the pathophysiology of schizophrenia.

Figure 1: this compound's inhibitory effect on the dopamine pathway via TAAR1 agonism.

Effects on Serotonin Pathways

This compound's agonism at 5-HT1A receptors contributes significantly to its overall pharmacological profile. 5-HT1A receptors are widely distributed in the brain, including in the dorsal raphe nucleus (DRN), the primary source of serotonin projections.[6]

Regulation of Serotonergic Neuron Activity

Similar to its effects on dopamine neurons, this compound has been shown to inhibit the firing of serotonergic neurons in the DRN. This action is consistent with the known function of 5-HT1A autoreceptors, which act as a negative feedback mechanism for serotonin release.

Figure 2: this compound's modulation of the serotonin pathway via 5-HT1A agonism.

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.

In Vitro Assays

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

-

Functional Assays (e.g., cAMP Assay for TAAR1)

-

Objective: To determine the functional activity (EC50 and Emax) of this compound at a specific receptor.

-

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Stimulation: Cells are treated with varying concentrations of this compound.

-

cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Dose-response curves are generated to determine EC50 and Emax values.

-

Figure 3: General workflow for in vitro binding and functional assays.

In Vivo Studies

Phencyclidine (PCP)-Induced Hyperactivity Model

-

Objective: To assess the antipsychotic-like potential of this compound.

-

General Protocol:

-

Animals: Typically male mice or rats.

-

Drug Administration: Animals are pre-treated with this compound or vehicle, followed by an injection of PCP to induce hyperlocomotion.

-

Behavioral Assessment: Locomotor activity is measured in an open-field arena using automated tracking systems.

-

Data Analysis: The ability of this compound to attenuate PCP-induced hyperactivity is quantified.

-

Electrophysiology

-

Objective: To measure the effects of this compound on the firing rate of dopamine and serotonin neurons.

-

General Protocol:

-

Animal Preparation: Anesthetized rodents are used.

-

Recording: Extracellular single-unit recordings are made from neurons in the VTA or DRN using microelectrodes.

-

Drug Application: this compound is administered systemically or locally, and changes in neuronal firing rate are recorded.

-

Data Analysis: Firing rates before and after drug administration are compared.

-

Conclusion

This compound represents a significant departure from traditional antipsychotic drug development. Its dual agonist activity at TAAR1 and 5-HT1A receptors, coupled with a lack of direct D2 receptor antagonism, provides a novel mechanism for modulating dopamine and serotonin pathways. The preclinical data strongly suggest that this compound can attenuate hyperdopaminergic states and regulate serotonergic neuronal activity, which are key therapeutic targets in schizophrenia. The distinct pharmacological profile of this compound holds the promise of a new generation of antipsychotic medications with an improved efficacy and safety profile. Further research, including detailed clinical investigations into its effects on human neurotransmitter systems, will be crucial in fully elucidating its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 3. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TAAR1 agonist this compound modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Phenotypic Screening and Discovery of Ulotaront

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront (formerly SEP-363856) represents a significant advancement in the search for novel schizophrenia therapies, being the first compound with a non-dopamine D2 receptor antagonist mechanism to demonstrate efficacy in clinical trials.[1][2] Its discovery is a prime example of the power of target-agnostic, in vivo phenotypic screening. This approach prioritizes the identification of a desired behavioral outcome in a whole organism, deferring the elucidation of the specific molecular target until after a promising candidate is found.[1][3] this compound was identified through a process designed to find compounds with an antipsychotic-like behavioral profile in rodents, but crucially, without the D2 and serotonin 5-HT2A receptor antagonism that characterizes all previously approved antipsychotics.[4][5] Subsequent studies revealed that its unique therapeutic profile is mediated by agonism at the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor.[1][3][4]

This technical guide provides an in-depth overview of the in vivo phenotypic screening workflow that led to the discovery of this compound, details the experimental protocols for the key behavioral assays used in its characterization, presents its pharmacological data in a structured format, and illustrates the key signaling pathways involved in its mechanism of action.

The Target-Agnostic Discovery Platform: SmartCube®

This compound was discovered by Sunovion Pharmaceuticals in collaboration with PsychoGenics, utilizing the latter's proprietary SmartCube® platform.[6][7][8] This high-throughput system employs computer vision and artificial intelligence to analyze the behavioral responses of mice to novel compounds.[6][7] By capturing and analyzing hundreds of distinct behavioral features, the platform generates a unique "behavioral signature" for each compound. This signature is then compared to a large database of signatures from known drugs, including antipsychotics, antidepressants, and anxiolytics, to predict the test compound's therapeutic potential and potential side effects.[1][9]

The primary goal of the screening campaign that identified this compound was to find a compound with a behavioral signature similar to that of atypical antipsychotics, but which lacked affinity for D2 and 5-HT2A receptors.[1][5]

Experimental Workflow and this compound's Behavioral Profile

The general workflow for the phenotypic screening process is outlined below. This iterative process allowed for the high-throughput screening of numerous compounds to identify candidates with the desired antipsychotic-like profile.

Through this screening process, this compound was identified. Its behavioral signature in the SmartCube® platform was predominantly antipsychotic-like, with additional secondary characteristics suggesting anxiolytic and antidepressant activities.[1][10] This profile was distinct from typical and atypical antipsychotics, pointing towards a novel mechanism of action.

Data Presentation: Pharmacology of this compound

Following its identification through phenotypic screening, this compound was extensively profiled in vitro to determine its receptor binding affinities and functional activities. This work confirmed the absence of activity at D2 and 5-HT2A receptors and identified its agonism at TAAR1 and 5-HT1A receptors as its primary mechanism.[1]

Table 1: In Vitro Receptor Profile of this compound

| Receptor Target | Binding Affinity (Ki, µM) | Functional Activity (EC50, µM) | Efficacy (Emax, %) |

|---|---|---|---|

| TAAR1 | - | 0.14 | 101% (Full Agonist) |

| 5-HT1A | 0.28 | 2.3 | 75% (Agonist) |

| 5-HT7 | 0.03 | 6.7 | 41% (Weak Agonism) |

| 5-HT1D | 1.13 | - | - |

| 5-HT1B | 1.9 | 15.6 | 22% (Weak Agonism) |

| Dopamine D2 | No Appreciable Binding/Activity | No Appreciable Binding/Activity | No Appreciable Binding/Activity |

| Serotonin 5-HT2A | No Appreciable Binding/Activity | No Appreciable Binding/Activity | No Appreciable Binding/Activity |

Data sourced from Achtyes et al. (2023).[1]

The antipsychotic-like behavioral signature was further validated in established preclinical in vivo models of schizophrenia.

Table 2: Summary of In Vivo Preclinical Efficacy Models for this compound

| Preclinical Model | Relevance to Schizophrenia | Observed Effect of this compound | Key Finding |

|---|---|---|---|

| Phencyclidine (PCP)-Induced Hyperactivity | Models positive symptoms (psychosis) | Attenuates PCP-induced increase in locomotor activity | Demonstrates antipsychotic-like activity[4][5] |

| Prepulse Inhibition (PPI) of Acoustic Startle | Models sensorimotor gating deficits | Reverses PCP-induced deficits in PPI | Normalizes sensorimotor gating deficits[4][5] |

| Subchronic PCP-Induced Social Interaction Deficits | Models negative symptoms (social withdrawal) | Reverses subchronic PCP-induced deficits in social interaction | Suggests efficacy against negative symptoms[4][5] |

| TAAR1 Knockout (KO) Mice Studies | Confirms mechanism of action | Antipsychotic-like effects are absent in TAAR1-KO mice | Confirms TAAR1 is essential for its primary effects[1] |

Experimental Protocols

SmartCube® Phenotypic Screening

-

Objective: To perform high-throughput behavioral screening of compounds to identify novel therapeutic candidates.

-

Apparatus: The SmartCube® is an automated system consisting of a chamber equipped with cameras and sensors. Computer vision software tracks the animal's movement and posture in three dimensions.

-

Procedure:

-

Male mice are individually administered the test compound (e.g., this compound) or vehicle.

-

After a predetermined pretreatment interval, each mouse is placed into the SmartCube® chamber for a monitoring session.

-

The system records the animal's behavior, capturing a wide range of data points including locomotor activity, rearing, grooming, and specific stereotyped behaviors.

-

Proprietary artificial intelligence and machine learning algorithms analyze the complex behavioral data to generate a quantitative "behavioral signature."

-

This signature is compared against a reference database containing signatures of known psychoactive drugs to classify the compound's profile (e.g., antipsychotic-like, antidepressant-like).

-

-

Endpoint: A classification of the compound's behavioral profile and its similarity to known drug classes. For this compound, the endpoint was the identification of a strong antipsychotic-like signature.[1][9]

Phencyclidine (PCP)-Induced Hyperactivity

-

Objective: To assess the potential of a compound to mitigate the psychostimulant-induced hyperactivity that models positive symptoms of schizophrenia.[11]

-

Procedure:

-

Rodents (mice or rats) are habituated to an open-field arena equipped with infrared beams to track movement.

-

Animals are pre-treated with either vehicle or this compound at various doses.

-

Following the pretreatment period, animals are administered PCP (a non-competitive NMDA receptor antagonist) to induce hyperlocomotion.[4]

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes).

-

-

Endpoint: A statistically significant reduction in PCP-induced locomotor activity in the this compound-treated groups compared to the vehicle-treated group.

Prepulse Inhibition (PPI) of Acoustic Startle

-

Objective: To measure sensorimotor gating, a cognitive process that is deficient in schizophrenia patients and can be modeled in rodents.

-

Procedure:

-

An animal is placed in a startle chamber equipped with a sensor to detect whole-body startle responses.

-

The test session consists of multiple trial types presented in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented, eliciting a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the strong pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

To induce a PPI deficit, animals are treated with agents like PCP before the test session.[4] The test compound (this compound) is administered prior to PCP.

-

-

Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The reversal of the PCP-induced deficit in PPI by this compound indicates efficacy.

This compound's Signaling Pathway and Mechanism of Action

This compound's antipsychotic effect is not mediated by the blockade of postsynaptic D2 receptors. Instead, it modulates key monoaminergic and glutamatergic circuits through the activation of TAAR1 and 5-HT1A receptors, which are expressed in critical brain regions like the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[4][5]

This dual agonism is thought to normalize brain circuitry implicated in schizophrenia.[4] Activation of TAAR1 modulates dopamine and glutamate neurotransmission, while 5-HT1A agonism inhibits firing in the dorsal raphe nucleus.[4][5] This combined action is believed to produce a therapeutic effect on positive, negative, and cognitive symptoms without the side effects associated with direct D2 receptor blockade.[4][6]

Conclusion

The discovery of this compound is a landmark achievement for psychiatric drug development, validating the utility of target-agnostic, in vivo phenotypic screening. By focusing on a desired behavioral outcome—an antipsychotic-like profile without D2/5-HT2A antagonism—this approach successfully identified a first-in-class therapeutic candidate with a novel mechanism of action.[1][2] The detailed preclinical characterization in established animal models confirmed its antipsychotic potential and elucidated its function as a TAAR1 and 5-HT1A agonist. While facing challenges in recent Phase 3 trials, the journey of this compound from a phenotypic screen to late-stage clinical development provides a powerful blueprint for the future discovery of innovative treatments for complex CNS disorders.[7][8]

References

- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating this compound in Schizophrenia | Otsuka US [otsuka-us.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. psychogenics.com [psychogenics.com]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Journey of Ulotaront: A Technical Guide to its Pharmacokinetics and Brain Penetration in Rodents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and central nervous system distribution of Ulotaront (SEP-363856), a novel agonist of the trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor, in rodent models. This compound's unique mechanism of action, which does not rely on direct dopamine D2 receptor antagonism, marks a significant advancement in the development of treatments for psychotic disorders. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to penetrate the blood-brain barrier, is critical for its continued development and clinical application.

Core Pharmacokinetic Profile of this compound in Rodents

This compound has demonstrated favorable pharmacokinetic properties in preclinical studies involving mice and rats. It is characterized by high solubility and permeability, leading to rapid absorption and significant bioavailability.[1][2][3] The compound also exhibits low binding to plasma proteins, with an unbound fraction greater than 78% in both rodents and humans.[3][4]

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Value | Species | Source |

| Bioavailability | >70% | Preclinical Species | [1][2] |

| Volume of Distribution (Vd) | ~3.5 L/kg | Preclinical Species | [1][2] |

| Half-life (t½) | 1.5 - 4 hours | Preclinical Species | [1][2] |

| Clearance (CL) | 12 - 43 ml/min/kg | Preclinical Species | [1][2] |

| Time to Maximum Concentration (Tmax) | Within 30 minutes | Mice and Rats | [3] |

Superior Brain Penetration: A Key Attribute

A critical characteristic for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This compound has shown excellent penetration into the central nervous system in rodent models.[1][2][3]

Table 2: Brain Penetration of this compound in Rodents

| Parameter | Value | Species | Source |

| Brain-to-Plasma Ratio (Cmax) | ≥ 4 | Mice | [3] |

| Brain-to-Plasma Ratio (AUC) | ≥ 2 | Mice | [3] |

| Brain-to-Plasma Ratio (Cmax) | ≥ 4 | Rats | [3] |

| Brain-to-Plasma Ratio (AUC) | ≥ 2 | Rats | [3] |

These high brain-to-plasma ratios for both maximum concentration (Cmax) and overall exposure (Area Under the Curve, AUC) indicate that this compound readily enters the brain and achieves concentrations sufficient to engage its therapeutic targets.[3]

Metabolic Pathways

The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the major metabolizing enzyme.[1][2][5] The metabolic process involves both NADPH-dependent and NADPH-independent pathways.[1][2][5] The primary metabolite identified in preclinical species and humans is SEP-383103.[4][5]

Experimental Protocols

The pharmacokinetic and brain penetration data for this compound in rodents were generated through a series of well-established experimental protocols. The following provides a detailed methodology for these key experiments.

Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of this compound following single intravenous (IV), intraperitoneal (IP), and oral (PO) administrations in mice and rats.[1][2][5]

Methodology:

-

Animal Models: Male Sprague-Dawley rats and CD-1 mice are commonly used for these studies. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

-

Drug Formulation: this compound is typically formulated in a vehicle suitable for the specific route of administration (e.g., saline for IV, a suspension for PO).

-

Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Intraperitoneal (IP): A single dose is injected into the peritoneal cavity.

-

Oral (PO): A single dose is administered by gavage.

-

-

Sample Collection:

-

Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) or via cardiac puncture at predetermined time points post-dose.

-

For brain penetration studies, animals are euthanized at specified times, and whole brains are rapidly excised.

-

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma.

-

Brain tissue is homogenized.

-

-

Bioanalysis: Plasma and brain homogenate concentrations of this compound and its major metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Assessment of Brain Penetration

Objective: To quantify the extent of this compound distribution into the central nervous system.

Methodology:

-

Study Design: Following a single administration of this compound (typically oral or intraperitoneal at a dose like 10 mg/kg), plasma and brain tissue are collected at multiple time points.[3]

-

Sample Collection and Processing: As described in the pharmacokinetic study protocol.

-

Calculation of Brain-to-Plasma Ratio: The ratio of the drug concentration in the brain to the concentration in the plasma is calculated at each time point. The ratios of the AUCs for brain and plasma (AUC_brain / AUC_plasma) are also determined to assess overall exposure.

Visualizing the Science

Signaling Pathways of this compound

This compound's therapeutic effects are believed to be mediated through its agonist activity at TAAR1 and 5-HT1A receptors, which in turn modulate dopaminergic, serotonergic, and glutamatergic neurotransmission.[7]

Caption: this compound's dual agonist action on TAAR1 and 5-HT1A receptors.

Experimental Workflow for Rodent Pharmacokinetic Studies

The following diagram illustrates the typical workflow for conducting pharmacokinetic and brain penetration studies of this compound in rodents.

Caption: Standard workflow for assessing this compound's PK and brain penetration.

This comprehensive guide, detailing the pharmacokinetics and brain penetration of this compound in rodents, provides a valuable resource for the scientific community. The favorable ADME profile and excellent CNS penetration underscore the potential of this compound as a promising therapeutic agent for schizophrenia and other neuropsychiatric disorders.

References

- 1. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Ulotaront's Potential in Generalized Anxiety Disorder: A Technical Whitepaper

A Novel Therapeutic Avenue for Anxiety Modulation

Introduction

Ulotaront (SEP-363856) is an investigational psychotropic agent poised to introduce a novel mechanistic approach to the treatment of severe mental health conditions, including Generalized Anxiety Disorder (GAD). Developed by Sunovion Pharmaceuticals in collaboration with PsychoGenics, its unique pharmacological profile as a Trace Amine-Associated Receptor 1 (TAAR1) agonist with concurrent serotonin 5-HT1A receptor activity distinguishes it from current anxiolytic and antipsychotic medications.[1][2][3] This whitepaper provides a technical overview of this compound, consolidating available preclinical and clinical data to evaluate its therapeutic potential for GAD for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound represents a departure from conventional GAD therapies that primarily modulate GABAergic or serotonergic systems, and from antipsychotics that predominantly antagonize dopamine D2 receptors.[3][4] Its primary target, TAAR1, is a G-protein-coupled receptor that modulates monoamine neurotransmission, influencing dopamine, serotonin, and norepinephrine pathways.[3] By activating TAAR1, this compound is thought to regulate these key neurotransmitter systems without direct receptor blockade, potentially mitigating the side effects associated with traditional agents.[3] The additional agonism at 5-HT1A receptors may contribute to its anxiolytic and antidepressant-like effects.[5][6]

Preclinical Evidence

In Vitro Pharmacology

Functional in vitro studies have characterized this compound as a full agonist at the TAAR1 receptor and a partial agonist at the 5-HT1A receptor.[5] The following table summarizes its binding affinities and functional activities at these primary targets and other screened receptors.

| Receptor Target | Binding Affinity (Ki, µM) | Functional Activity (EC50, µM) | Maximal Effect (Emax, %) | Citation |

| TAAR1 | - | 0.14 | 101% (full agonist) | [5] |

| 5-HT1A | 0.28 | 2.3 | 75% (agonist) | [5] |

| 5-HT1D | 1.13 | - | - | [7] |

| 5-HT1B | 1.9 | 15.6 | 22% (weak agonism) | [7] |

| 5-HT7 | 0.03 | 6.7 | - | [7] |

Anxiolytic-like Activity in Animal Models

While specific preclinical studies focusing solely on this compound's efficacy in validated anxiety models are not extensively published, its discovery via a target-agnostic, in vivo phenotypic screening platform (SmartCube®) revealed a secondary anxiolytic-like behavioral profile alongside its primary antipsychotic-like effects.[5] The following are descriptions of standard experimental protocols used to assess anxiolytic properties in rodents, in which a compound like this compound would be expected to show positive signals.

Experimental Protocols for Rodent Anxiety Models:

-

Elevated Plus Maze (EPM): This test is a widely used model for assessing anxiety-like behavior in rodents.[8]

-

Apparatus: The maze is shaped like a plus sign, raised from the floor, with two open arms and two arms enclosed by walls.

-